molecular formula C27H27FN6O4S2 B2764478 4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 310427-25-9

4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2764478
CAS RN: 310427-25-9
M. Wt: 582.67
InChI Key: QFPWHIKBYKKYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C27H27FN6O4S2 and its molecular weight is 582.67. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Metabolism in Drug Development

Research on compounds with similar structural features often includes studies on their metabolic pathways. For example, the metabolism of novel antidepressants has been investigated to identify the enzymes involved in their oxidative metabolism. Studies using human liver microsomes and recombinant enzymes help in understanding how these compounds are processed in the body, which is crucial for drug development and safety assessments (Hvenegaard et al., 2012).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Sulphonamide derivatives, including those with triazene moieties, have been studied for their carbonic anhydrase inhibitory effects. These effects are significant for developing treatments for conditions where the regulation of carbonic anhydrase is beneficial. The potency of these inhibitors against human isoforms hCA I and II suggests potential therapeutic applications (Bilginer et al., 2019).

Antimicrobial Activity

Compounds incorporating sulfonamide moieties have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in discovering new drugs to combat resistant strains of bacteria and fungi. The effectiveness of these compounds against a range of microbial species highlights their potential in addressing antibiotic resistance challenges (Ghorab et al., 2017).

Catalyst-Free Synthesis for Drug Discovery

Advancements in the synthesis of pharmacologically active molecules, such as the catalyst- and solvent-free synthesis of benzamide derivatives, are crucial for the development of more efficient and environmentally friendly drug discovery processes. Theoretical and crystallographic studies support the understanding of molecular structures and interactions, facilitating the design of new drugs (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN6O4S2/c1-18-5-4-6-21(15-18)30-25(35)17-39-27-32-31-24(34(27)22-11-9-20(28)10-12-22)16-29-26(36)19-7-13-23(14-8-19)40(37,38)33(2)3/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPWHIKBYKKYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.